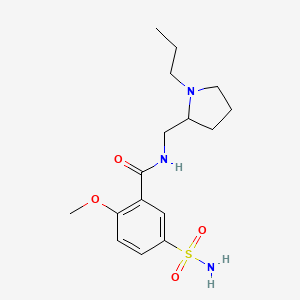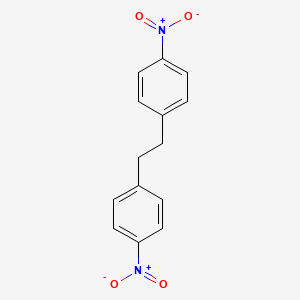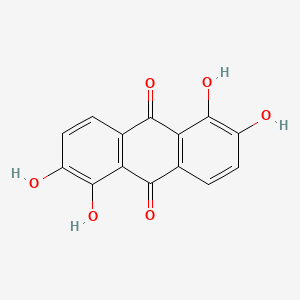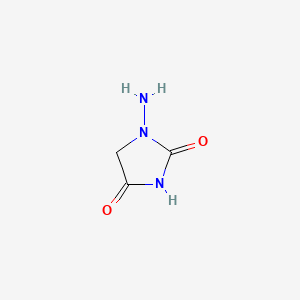![molecular formula C20H16N4O B1197287 5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone](/img/structure/B1197287.png)
5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone is an aminoquinoline.
Applications De Recherche Scientifique
Synthesis and Biological Properties
Research has shown that 5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone and its derivatives can be synthesized and characterized for potential biological applications. These compounds have been investigated for their antibacterial and antitumor properties, demonstrating significant relevance in medical research (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).
Mass Spectral Fragmentation
Studies have also explored the thermal transformations and mass spectral fragmentation of derivatives of 5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone. This research provides valuable insights into the chemical behavior and stability of these compounds under various conditions (Азев et al., 2013).
Dyeing Properties and Spectroscopy
Further investigations have been conducted on the synthesis and dyeing properties of new azo and bisazo dyes derived from 5-pyrazolones. These studies are significant for understanding the potential industrial and commercial applications of these compounds in dye manufacturing (Bagdatli & Ocal, 2012).
Electronic Absorption Spectra
The effect of the pH of the medium on the electronic absorption spectra and structure of related pyrazolone compounds has also been a subject of research. This study contributes to a deeper understanding of the chemical properties and behavior of these compounds in different environments (Zaitsev, Nikiforov, Ryabov, & Sheban, 1991).
Chemical Reactivity and Uses
Research has highlighted the chemical reactivity and multiple usages of 1-Phenyl-3-methyl-5-pyrazolone, a closely related compound. This includes applications in the study of polysaccharides, carbohydrate dosage, and the design of drug conjugates with various pharmacological properties (Bailly, Hecquet, Kouach, Thuru, & Goossens, 2020).
Electrochemical Oxidation
The electrochemical oxidation of catechol derivatives in the presence of 1-Phenyl-3-methyl-5-pyrazolone has been studied, offering potential applications in medical and analytical chemistry (Zhad, Banitaba, Roozbahani, & Davarani, 2012).
Propriétés
Nom du produit |
5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone |
|---|---|
Formule moléculaire |
C20H16N4O |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
5-methyl-2-phenyl-4-(quinolin-3-yliminomethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H16N4O/c1-14-18(20(25)24(23-14)17-8-3-2-4-9-17)13-21-16-11-15-7-5-6-10-19(15)22-12-16/h2-13,23H,1H3 |
Clé InChI |
FHOVHBQANPGWEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC4=CC=CC=C4N=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



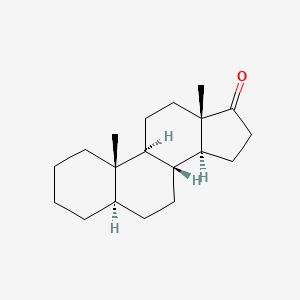
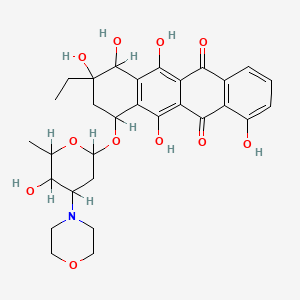
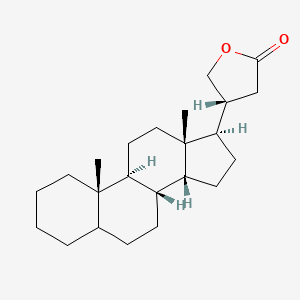
![2-[4-(2-Methylpropyl)cyclohex-1-en-1-yl]propanoic acid](/img/structure/B1197210.png)
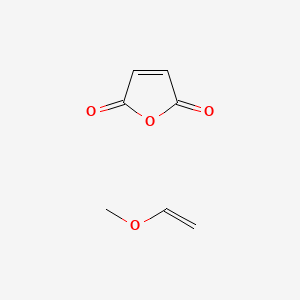
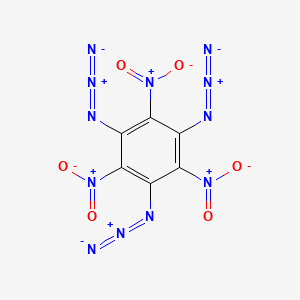
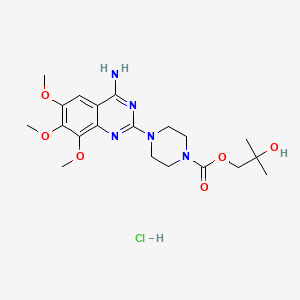
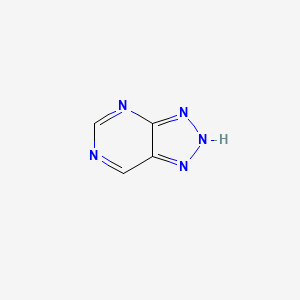
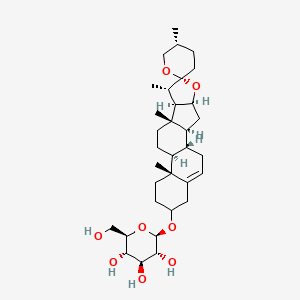
![Phenol, 2,6-bis[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methyl-](/img/structure/B1197219.png)
